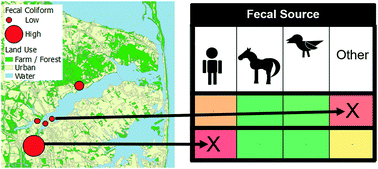Comparison of qPCR and amplicon sequencing based methods for fecal source tracking in a mixed land use estuarine watershed†
Environmental Science: Water Research & Technology Pub Date: 2019-10-10 DOI: 10.1039/C9EW00719A
Abstract
Fecal indicator bacteria are commonly used to evaluate water quality and make decisions on designating and restricting use. A drawback of this method is that it does not differentiate fecal sources for management purposes. Here, qPCR for human and horse fecal markers and amplicon sequencing were performed in parallel with cultivation of fecal coliform in the Navesink River, a mixed land use estuarine watershed in New Jersey. A fecal library was created by mixing water from the Navesink River with municipal wastewater and/or horse manure, dog feces, or goose feces. Then, river water samples were collected during wet and dry weather from various locations with differing primary land use. Three methods for interpretation of the amplicon sequencing data for source tracking were considered: ordination-based statistics, identification of biomarkers with linear discriminant analysis, and application of the Bayesian statistics based SourceTracker program using a previously published Australian fecal library. Among these, biomarkers performed well for dog feces and SourceTracker performed well for assigning goose feces to avian sources and horse manure to horse sources and moderately well for human/sewage fecal assignments in the Navesink library. Based upon these results, fecal assignments were made using the sequencing data for the Navesink River samples with elevated fecal coliform and these results were compared to qPCR, historical source tracking reports for the watershed, and land use data. Horse, human feces/sewage, and avian feces were implicated as potential fecal sources in the polluted waters. Recommendations for future source tracking studies with amplicon sequencing are provided.


Recommended Literature
- [1] Correction: Conversion of landfill gas to liquid fuels through a TriFTS (tri-reforming and Fischer–Tropsch synthesis) process: a feasibility study
- [2] A facile and versatile method for preparation of colored TiO2 with enhanced solar-driven photocatalytic activity†
- [3] Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement†
- [4] Enzyme-promoted regioselective coupling oligomerization of isorhapontigenin towards the first synthesis of (±)-gnetulin†
- [5] Studying the dynamic mechanism of transporting a single drug carrier-polyamidoamine dendrimer through cell membranes by force tracing†
- [6] Filling carbon: a microstructure-engineered hard carbon for efficient alkali metal ion storage†
- [7] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†
- [8] Correction: Growth and characterization of piezoelectric benzil single crystals and its application in microstrip patch antenna
- [9] Boron-doped diamondelectrode: synthesis, characterization, functionalization and analytical applications
- [10] Study of plasma coagulation induced by contact with calcium chloride solution










